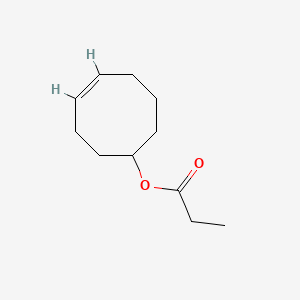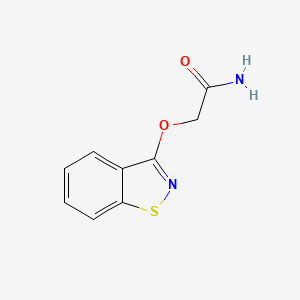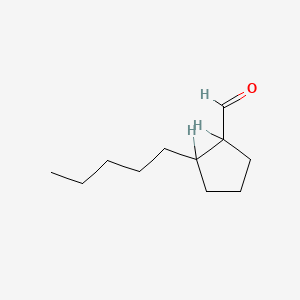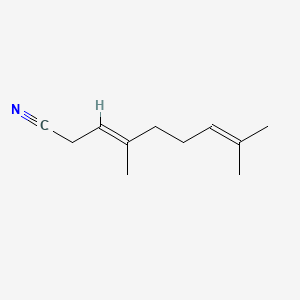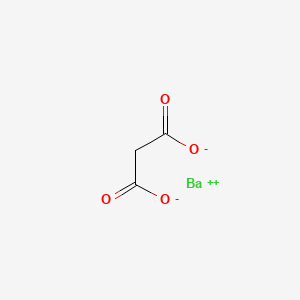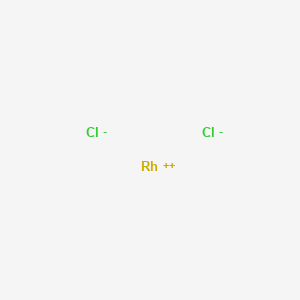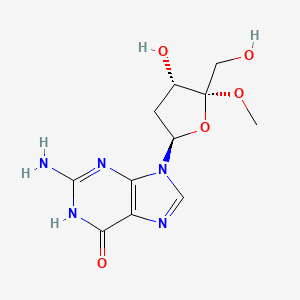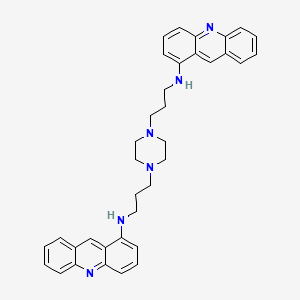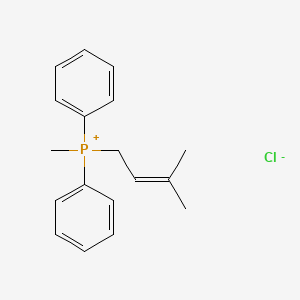
Methyl(3-methylbut-2-en-1-yl)diphenylphosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 245402, also known as 3,4-Dimethoxybenzaldehyde, is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, where two methoxy groups are attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
3,4-Dimethoxybenzaldehyde can be synthesized through several methods. One common method involves the methylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, 3,4-Dimethoxybenzaldehyde is produced by the methylation of vanillin using dimethyl sulfate or methyl chloride. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or crystallization.
化学反应分析
Types of Reactions
3,4-Dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dimethoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 3,4-dimethoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
3,4-Dimethoxybenzaldehyde has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anti-cancer agents.
Industry: It is used in the production of fragrances, flavors, and dyes.
作用机制
The mechanism of action of 3,4-Dimethoxybenzaldehyde depends on its application. In biochemical assays, it acts as a substrate for enzymes, undergoing specific reactions that can be measured to study enzyme activity. In drug synthesis, it serves as a building block for compounds that interact with biological targets, such as receptors or enzymes, to exert therapeutic effects.
相似化合物的比较
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A precursor to 3,4-Dimethoxybenzaldehyde, commonly used in flavoring and fragrance industries.
3,4,5-Trimethoxybenzaldehyde: A similar compound with an additional methoxy group, used in organic synthesis.
2,5-Dimethoxybenzaldehyde: Another derivative of benzaldehyde with different substitution patterns, used in chemical research.
Uniqueness
3,4-Dimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its dual methoxy groups make it a versatile intermediate in organic synthesis, allowing for various chemical transformations and applications in different fields.
属性
CAS 编号 |
56771-23-4 |
|---|---|
分子式 |
C18H22ClP |
分子量 |
304.8 g/mol |
IUPAC 名称 |
methyl-(3-methylbut-2-enyl)-diphenylphosphanium;chloride |
InChI |
InChI=1S/C18H22P.ClH/c1-16(2)14-15-19(3,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-14H,15H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
YFGTVJLJESLNOQ-UHFFFAOYSA-M |
规范 SMILES |
CC(=CC[P+](C)(C1=CC=CC=C1)C2=CC=CC=C2)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



